Ethyl 3-(3-boronobenzamido)propanoate

Catalog No.
S861476
CAS No.
850567-28-1
M.F
C12H16BNO5
M. Wt
265.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3-boronobenzamido)propanoate

CAS Number

850567-28-1

Product Name

Ethyl 3-(3-boronobenzamido)propanoate

IUPAC Name

[3-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid

Molecular Formula

C12H16BNO5

Molecular Weight

265.07 g/mol

InChI

InChI=1S/C12H16BNO5/c1-2-19-11(15)6-7-14-12(16)9-4-3-5-10(8-9)13(17)18/h3-5,8,17-18H,2,6-7H2,1H3,(H,14,16)

InChI Key

COZCKUUEUXAVCK-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C(=O)NCCC(=O)OCC)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC(=O)OCC)(O)O

Scientific databases like ScienceDirect or Scopus don't return any results for this specific compound, suggesting a lack of current research efforts.

  • Organic Synthesis: The presence of the boronophenyl group suggests Ethyl 3-(3-boronobenzamido)propanoate might be a useful intermediate in organic synthesis, potentially for the creation of more complex molecules. Boronophenyl groups are known to participate in various coupling reactions, a cornerstone of organic synthesis .
  • Medicinal Chemistry: The amide bond and the aromatic ring system present in the molecule are common features in many pharmaceuticals. However, further research is needed to determine if Ethyl 3-(3-boronobenzamido)propanoate has any specific biological activity.

Ethyl 3-(3-boronobenzamido)propanoate is an organic compound characterized by the presence of a boron atom in its structure, specifically attached to a benzamide group. This compound features an ethyl ester functional group and a propanoate backbone, making it part of the larger family of carboxylic acid derivatives. The incorporation of boron into organic molecules often enhances their reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming potential hazards common to organic compounds. These may include:

  • Skin and eye irritation: The compound might irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors could irritate the respiratory system [].

The chemical reactivity of Ethyl 3-(3-boronobenzamido)propanoate can be attributed to both the ester and the amide functionalities. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
  • Amide Formation: The compound can participate in further reactions to form new amides by reacting with various amines.
  • Boron Chemistry: The boron atom can engage in reactions typical of organoboron compounds, such as nucleophilic attack on electrophiles or coordination with Lewis bases.

These reactions make Ethyl 3-(3-boronobenzamido)propanoate a versatile intermediate in organic synthesis.

While specific biological activity data for Ethyl 3-(3-boronobenzamido)propanoate is limited, boron-containing compounds are known for their diverse biological properties. Boron compounds have been studied for their potential anti-cancer activities, as they may interfere with cellular signaling pathways. Additionally, the presence of an amide group suggests potential interactions with biological targets, such as enzymes or receptors, which could lead to pharmacological effects.

The synthesis of Ethyl 3-(3-boronobenzamido)propanoate typically involves several steps:

  • Formation of Boron Complex: Starting from a suitable boronic acid or boronate ester, a reaction with an amine can yield the boron-containing amide.
  • Esterification: The resulting boron amide can then be reacted with ethyl propanoate (or a similar ester) under acidic conditions to form the desired compound.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

These methods highlight the importance of both boron chemistry and traditional organic synthesis techniques in producing this compound.

Ethyl 3-(3-boronobenzamido)propanoateBoron atom, ethyl ester, propanoateMedicinal chemistry, materials scienceBoronated PhenylalanineBoron atom attached to phenylalanineCancer treatmentBoron-containing Amino AcidsBoron atom attached to amino acidsCancer therapyTriethyl BorateSimple boron esterSynthetic applications

Ethyl 3-(3-boronobenzamido)propanoate stands out due to its unique combination of functionalities that may enhance its reactivity and biological activity compared to these other compounds.

Interaction studies involving Ethyl 3-(3-boronobenzamido)propanoate would focus on its interaction with biological macromolecules such as proteins or nucleic acids. These studies could provide insights into its mechanism of action if it exhibits bioactivity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess binding affinities and kinetics.

Ethyl 3-(3-boronobenzamido)propanoate can be compared with other boron-containing compounds that also feature amide or ester functionalities. Some similar compounds include:

  • Boronated Phenylalanine: Used in cancer treatment due to its ability to target tumor cells.
  • Boron-containing Amino Acids: Such as 4-borono-L-phenylalanine, which has applications in cancer therapy.
  • Boron Esters: Such as triethyl borate, which are used in various synthetic applications but lack the biological specificity of Ethyl 3-(3-boronobenzamido)propanoate.

Comparison Table

CompoundStructure Features

Wikipedia

Ethyl N-(3-boronobenzoyl)-beta-alaninate

Dates

Last modified: 08-16-2023

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